1-[1-(4-ETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-[(1-PHENYL-1H-TETRAAZOL-5-YL)SULFANYL]ETHANONE
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Overview
Description
1-[1-(4-ETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-[(1-PHENYL-1H-TETRAAZOL-5-YL)SULFANYL]ETHANONE is a complex organic compound with the molecular formula C23H23N5O2S and a molecular weight of 433.536 g/mol . This compound is notable for its unique structure, which includes a pyrrole ring, a phenyl group, and a tetrazole moiety, making it a subject of interest in various fields of scientific research.
Preparation Methods
The synthesis of 1-[1-(4-ETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-[(1-PHENYL-1H-TETRAAZOL-5-YL)SULFANYL]ETHANONE involves multiple steps, typically starting with the preparation of the pyrrole ring and the tetrazole moiety separately. These intermediates are then coupled under specific reaction conditions to form the final product. Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled environments to ensure consistency .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The presence of the phenyl and pyrrole rings allows for potential oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
1-[1-(4-ETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]-2-[(1-PHENYL-1H-TETRAAZOL-5-YL)SULFANYL]ETHANONE has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in studying biochemical pathways.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes or receptors. The pyrrole and tetrazole moieties can form hydrogen bonds and other interactions with these targets, influencing their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Similar compounds include other pyrrole and tetrazole derivatives, such as:
- **1-(4-METHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-YL]-2-[(1-PHENYL-1H-TETRAAZOL-5-YL)SULFANYL]ETHANONE
- **1-(4-ETHOXYPHENYL)-2,5-DIMETHYL-1H-PYRROLE-3-YL]-2-[(1-PHENYL-1H-TRIAZOL-5-YL)SULFANYL]ETHANONE These compounds share structural similarities but differ in their functional groups, leading to variations in their chemical reactivity and biological activity .
Properties
IUPAC Name |
1-[1-(4-ethoxyphenyl)-2,5-dimethylpyrrol-3-yl]-2-(1-phenyltetrazol-5-yl)sulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2S/c1-4-30-20-12-10-18(11-13-20)27-16(2)14-21(17(27)3)22(29)15-31-23-24-25-26-28(23)19-8-6-5-7-9-19/h5-14H,4,15H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDCMEJPGGYTRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=CC(=C2C)C(=O)CSC3=NN=NN3C4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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